

Comprehensive Technical Review: Natural Sources, Biosynthesis, and Experimental Analysis of 4-Hydroxycoumarin

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Compound Focus: 4-Hydroxycoumarin

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Introduction to 4-Hydroxycoumarin and Its Natural Occurrence

4-Hydroxycoumarin is a versatile chemical scaffold that serves as the direct precursor to numerous pharmaceutical agents, most notably anticoagulant compounds. This benzopyrone derivative possesses a characteristic hydroxy group at the 4-position, which enables its diverse chemical reactivity and biological activities. While **4-hydroxycoumarin** itself exists as a natural product, it is most commonly associated with fungal metabolism in specific environmental conditions. The compound first gained significance when livestock feeding on spoiled sweet clover forage developed fatal hemorrhagic disorders, eventually traced to the natural anticoagulant dicoumarol formed from **4-hydroxycoumarin** precursors [1]. This historical discovery paved the way for the development of an entire class of therapeutic agents, establishing **4-hydroxycoumarin** as a critical pharmacophore in medicinal chemistry.

The natural occurrence of **4-hydroxycoumarin** is primarily linked to microbial transformation in specific plant materials. Numerous fungal species, including *Aspergillus fumigatus* and *Penicillium jensenii*, have been identified as natural producers of **4-hydroxycoumarin** when grown on coumarin-containing substrates [2] [1]. These fungi possess the enzymatic machinery to convert plant-derived precursors into **4-hydroxycoumarin**, which can subsequently dimerize to form dicoumarol in the presence of formaldehyde.

This natural biosynthetic capacity has been harnessed both for understanding the compound's ecological role and for developing biotechnological production platforms. The **natural formation** of **4-hydroxycoumarin** occurs predominantly in spoiled vegetation, particularly in fermented sweet clover silages, where it functions as both a mycotoxin and a chemical defense compound [1].

Natural Sources and Biosynthetic Pathways

Natural Producers and Historical Context

4-Hydroxycoumarin is synthesized naturally by **several fungal species** when they grow on plant material containing specific precursor compounds. The most extensively studied natural producers include strains of *Aspergillus fumigatus* Fresenius and *Penicillium jensenii*, which were isolated from spoiled hay and other fermented plant materials [2] [1]. These microorganisms convert endogenous plant metabolites into **4-hydroxycoumarin** through a specialized metabolic pathway. The **historical context** of this discovery dates back to the identification of "sweet clover disease" in livestock, where animals consuming moldy sweet clover forage developed fatal bleeding disorders. This pathological condition was ultimately traced to **dicoumarol**, a dimeric condensation product of **4-hydroxycoumarin** that functions as a potent anticoagulant [1]. The identification of this natural compound and its precursor established the foundation for subsequent development of synthetic **4-hydroxycoumarin**-based pharmaceuticals.

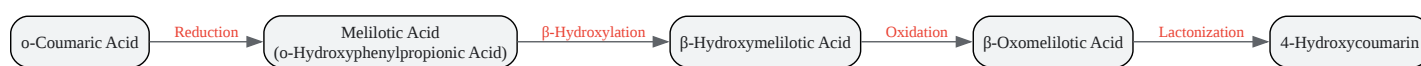
The **ecological role** of **4-hydroxycoumarin** production in fungi remains partially characterized, though it likely functions as part of a chemical defense system or as a secondary metabolite involved in ecological competition. In natural settings, the formation of **4-hydroxycoumarin** represents an **inter-kingdom metabolic interaction**, where fungal enzymes transform plant-derived precursors into compounds not typically produced by the plants themselves. This phenomenon occurs predominantly in **spoiled silages** and fermented plant materials, where environmental conditions favor fungal growth and enzymatic activity [1]. The natural occurrence of **4-hydroxycoumarin** is therefore intrinsically linked to specific microbiological ecosystems that develop in decaying plant matter, particularly in the Fabaceae family (such as sweet clover, *Melilotus albus*), which provide the necessary metabolic precursors for its biosynthesis.

Biosynthetic Pathways in Nature

The biosynthesis of **4-hydroxycoumarin** in natural systems proceeds through distinct pathways depending on the biological source. Two primary routes have been characterized: the **fungal pathway** originating from plant phenylpropanoids, and the **plant polyketide pathway** which represents a more direct biosynthetic route.

2.2.1 Fungal Biosynthetic Pathway

The most thoroughly elucidated natural biosynthetic pathway for **4-hydroxycoumarin** was characterized in *Aspergillus fumigatus* and involves the stepwise transformation of **o-hydroxyphenylpropionic acid** (melilotic acid). This pathway begins with the precursor o-coumaric acid, which undergoes a series of enzymatic transformations including reduction, hydroxylation, and oxidation before final lactonization to form **4-hydroxycoumarin** [2]. The complete pathway proceeds through the following intermediates:



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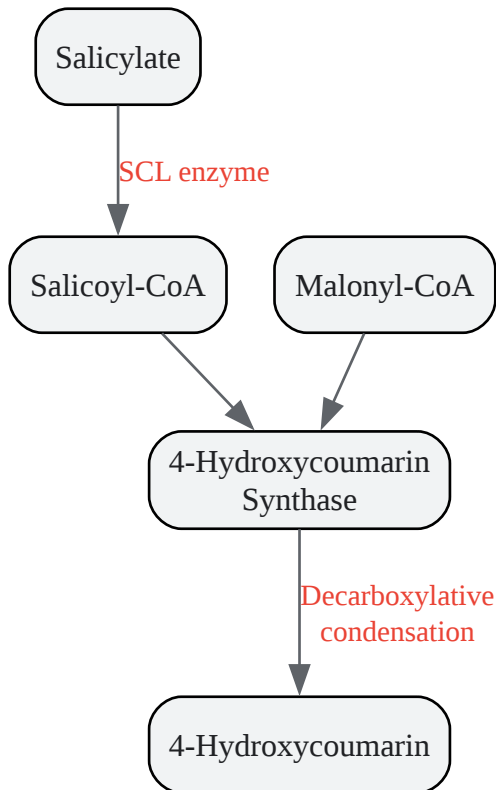
Fungal biosynthetic pathway of 4-hydroxycoumarin from o-coumaric acid

This **fungal metabolic pathway** was established through a combination of isotopic labeling studies, intermediate feeding experiments, and enzymatic analyses [2]. The transformation begins with the reduction of o-coumaric acid to melilotic acid, followed by hydroxylation at the β -position. Subsequent oxidation forms a β -keto acid intermediate that spontaneously lactonizes to yield **4-hydroxycoumarin**. This pathway represents a **detoxification mechanism** in fungi, converting plant-derived phenolic compounds into lactonized products that may offer ecological advantages. The entire process can be considered a **microbial biotransformation** rather than de novo synthesis, as it relies on pre-formed plant metabolites as starting materials.

2.2.2 Plant and Engineered Bacterial Pathways

More recently, an alternative **polyketide pathway** for **4-hydroxycoumarin** biosynthesis has been identified in certain plant species and engineered into bacterial systems. This route employs a **single enzymatic step** catalyzed by **4-hydroxycoumarin synthase** (a specialized type III polyketide synthase), which condenses

one molecule of 2-hydroxybenzoyl-CoA (salicyl-CoA) with one molecule of malonyl-CoA [1]. This direct cyclization represents a more efficient biosynthetic mechanism compared to the fungal pathway:



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*Plant biosynthetic pathway of **4-hydroxycoumarin** via polyketide synthase*

This **plant-derived biosynthetic mechanism** has been successfully engineered into *Escherichia coli* for heterologous production of **4-hydroxycoumarin**. The engineered pathway incorporates four key enzymes: an isochorismate synthase (ICS) and isochorismate pyruvate lyase (IPL) for salicylate production from chorismate, a salicylate:CoA ligase (SCL) for activation to salicyl-CoA, and the **4-hydroxycoumarin** synthase (BIS3) for the final condensation reaction [3]. This **reconstructed pathway** demonstrates the feasibility of microbial production of **4-hydroxycoumarin** from simple carbon sources, establishing a foundation for sustainable biomanufacturing platforms that could eventually supplant traditional chemical synthesis methods.

Comparative Analysis of Biosynthetic Pathways

Table 1: Comparison of **4-Hydroxycoumarin** Biosynthetic Pathways

Feature	Fungal Pathway	Plant/Engineered Bacterial Pathway
Primary Precursors	o-Coumaric acid, melilotic acid	Salicylate, malonyl-CoA
Key Enzymes	Reductases, hydroxylases, oxidases	Isochorismate synthase, isochorismate pyruvate lyase, salicylate:CoA ligase, 4-hydroxycoumarin synthase
Number of Steps	4 enzymatic steps	4 enzymatic steps (including salicylate production)
Natural Organisms	<i>Aspergillus fumigatus</i> , <i>Penicillium jensenii</i>	<i>Sorbus aucuparia</i> (and other plants), engineered <i>E. coli</i>
Yield Potential	Low (natural systems)	High (engineered systems: ~500 mg/L in shake flasks)
Resource Requirements	Plant-derived precursors	Simple carbon sources

Experimental Protocols and Methodologies

Microbial Biosynthesis and Optimization

The microbial biosynthesis of **4-hydroxycoumarin** has been successfully demonstrated in engineered *Escherichia coli* systems, achieving remarkable yields of approximately **500 mg/L** in shake flask cultures [3]. This section provides a detailed protocol for establishing and optimizing **4-hydroxycoumarin** production in a microbial host system.

Strain Construction and Pathway Engineering:

- **Plasmid Design:** Construct expression vectors containing the complete **4-hydroxycoumarin** biosynthetic pathway. The optimal construct includes genes encoding: (1) EntC (isochorismate synthase from *E. coli*), (2) PfPchB (isochorismate pyruvate lyase from *Pseudomonas fluorescence*),

(3) SdgA (salicylate:CoA ligase from *Streptomyces* sp. WA46), and (4) BIS3 (**4-hydroxycoumarin** synthase from *Sorbus aucuparia*) [3]. These genes should be organized as an operon under control of a strong inducible promoter (e.g., *Plac*).

- **Host Strain Selection:** Use *E. coli* K-12 derived strains (e.g., MG1655 or BW25113) with intact shikimate pathway for optimal chorismate production. Consider knocking out competitive pathways (such as *pabA*, *pabB*, or *entD*) to increase chorismate availability for salicylate production.
- **Transformation and Verification:** Introduce the constructed plasmid into the host strain via electroporation or chemical transformation. Verify successful transformation by colony PCR and plasmid sequencing. Confirm functional expression of all enzymes through SDS-PAGE and enzymatic activity assays.

Fermentation Conditions and Process Optimization:

- **Medium Formulation:** Use modified M9 minimal medium supplemented with 4% glucose as carbon source, 2 g/L yeast extract, and appropriate antibiotics for plasmid maintenance. Add 0.5 mM IPTG for induction when OD₆₀₀ reaches 0.6-0.8.
- **Culture Conditions:** Maintain temperature at 30°C with agitation at 250 rpm. Monitor growth and production over 48-72 hours. The pH should be maintained at 7.0 using automated addition of NaOH or HCl.
- **Metabolic Engineering for Yield Improvement:** To enhance precursor availability, implement the following strategies:
 - Overexpress *aroFfbr* (feedback-resistant DAHP synthase) and *tktA* (transketolase) to increase carbon flux through the shikimate pathway.
 - Knock down competing pathways that consume malonyl-CoA (e.g., *fabI* antisense RNA) to increase malonyl-CoA availability for **4-hydroxycoumarin** synthase.
 - Implement dynamic control systems to balance growth and production phases.

Extraction and Quantification:

- **Product Recovery:** Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes. Acidify supernatant to pH 3.0 and extract three times with equal volumes of ethyl acetate. Combine organic layers and evaporate under reduced pressure.
- **Purification:** Dissolve crude extract in methanol and purify via preparative HPLC using a C18 column with water-methanol gradient elution.
- **Analytical Methods:** Quantify **4-hydroxycoumarin** production using HPLC with UV detection at 280 nm. Confirm identity through LC-MS analysis (m/z 163.04 for [M+H]⁺) and comparison with authentic standards.

Chemical Synthesis Protocols

While microbial biosynthesis offers a sustainable production approach, chemical synthesis remains important for laboratory-scale production of **4-hydroxycoumarin** and its derivatives. The following protocols detail efficient chemical synthesis methods.

Classical Synthesis from Salicylate Esters:

- **Reaction Principle:** This method involves the condensation of acetylsalicylic acid esters with sodium or sodium methoxide, followed by acidification to yield **4-hydroxycoumarin** [4] [5].
- **Detailed Procedure:**
 - Dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous methanol (100 mL) under nitrogen atmosphere.
 - Add methyl 2-acetoxybenzoate (methyl ester of acetylsalicylic acid, 19.8 g, 0.1 mol) dropwise with stirring at 0°C.
 - Heat the reaction mixture to reflux for 4 hours, then cool to room temperature.
 - Acidify carefully with concentrated HCl to pH 2-3, resulting in precipitation of crude product.
 - Collect precipitate by filtration and recrystallize from ethanol/water to obtain pure **4-hydroxycoumarin** as white crystals (yield: 55-65%).
- **Reaction Mechanism:** The process involves deacetylation, transesterification, and intramolecular Claisen condensation to form the characteristic benzopyrone structure.

Alternative Synthesis from o-Hydroxyacetophenone:

- **Reaction Conditions:** This method employs o-hydroxyacetophenone (31) and diethyl carbonate in the presence of sodium ethoxide as base [6] [4].
- **Detailed Procedure:**
 - Prepare sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (100 mL).
 - Add o-hydroxyacetophenone (13.6 g, 0.1 mol) and diethyl carbonate (23.6 g, 0.2 mol) sequentially.
 - Reflux the mixture for 6-8 hours until completion (monitored by TLC).
 - Cool, acidify with dilute HCl, and extract with ethyl acetate.
 - Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain **4-hydroxycoumarin** (yield: 60-70%).
- **Process Advantages:** This route offers higher atom economy and fewer steps compared to the salicylate ester method.

Scale-up Considerations and Safety:

- **Process Safety:** All reactions involving alkali metals should be conducted under inert atmosphere with appropriate safety precautions. Acidification steps should be performed slowly with efficient cooling to control exothermic reactions.

- **Purification Optimization:** For large-scale production, implement recrystallization from toluene/heptane mixtures for higher recovery and purity.
- **Quality Control:** Characterize final products using melting point determination (mp: 206-208°C), IR spectroscopy (characteristic lactone C=O at 1660 cm⁻¹, OH at 3200 cm⁻¹), and ¹H NMR (DMSO-d₆: δ 6.20 ppm, s, 1H, C3-H; δ 7.20-7.80 ppm, m, 4H, aromatic; δ 11.50 ppm, s, 1H, OH).

Analytical Method Validation

Comprehensive analytical methods are essential for quantifying **4-hydroxycoumarin** in both biological and synthetic samples. The following validated protocols ensure accurate measurement and characterization.

HPLC-UV Analysis Method:

- **Column:** C18 reverse phase column (250 × 4.6 mm, 5 μm particle size)
- **Mobile Phase:** Gradient elution with water (A) and methanol (B): 0-5 min 40% B, 5-15 min 40-80% B, 15-20 min 80% B, 20-25 min 80-40% B
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 280 nm
- **Retention Time:** 12.3 ± 0.2 minutes for **4-hydroxycoumarin**
- **Calibration Range:** 0.1-100 μg/mL with R² > 0.999
- **Limit of Detection:** 0.05 μg/mL
- **Limit of Quantification:** 0.1 μg/mL

LC-MS/MS Confirmation Method:

- **Ionization Mode:** Electrospray ionization (ESI) negative mode
- **Mass Transitions:** m/z 161 → 105 (quantitative), m/z 161 → 77 (confirmatory)
- **Collision Energies:** -25 eV and -35 eV respectively
- **Chromatographic Conditions:** As above with methanol replaced by acetonitrile for MS compatibility

Sample Preparation Protocols:

- **Fermentation Broth:** Centrifuge 1 mL culture at 13,000 × g for 5 min, filter supernatant through 0.2 μm membrane, dilute with mobile phase as needed.
- **Plant Material:** Homogenize 100 mg dried plant material with 1 mL methanol, sonicate for 30 minutes, centrifuge at 13,000 × g for 10 min, collect supernatant and repeat extraction. Combine supernatants, evaporate under nitrogen, and reconstitute in 1 mL mobile phase.
- **Synthetic Products:** Dissolve in methanol at approximately 1 mg/mL, dilute to calibration range with mobile phase.

Analytical Methods and Data Interpretation

Detection and Quantification Techniques

Accurate detection and quantification of **4-hydroxycoumarin** requires sophisticated analytical methods due to its presence in complex matrices and structural similarity to other coumarin derivatives. The most effective techniques include:

High-Performance Liquid Chromatography (HPLC) with UV Detection: This represents the **workhorse methodology** for **4-hydroxycoumarin** quantification in both research and quality control settings. The optimal separation employs reversed-phase C18 columns with water-methanol or water-acetonitrile mobile phases in gradient elution mode [3] [7]. Detection is typically performed at 280-290 nm, where **4-hydroxycoumarin** exhibits strong UV absorption. The method provides excellent resolution from potential interferents including precursor molecules and structurally related compounds. For biological samples, sample preparation involving protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to minimize matrix effects and improve sensitivity. The HPLC-UV method offers a practical balance of **sensitivity, precision, and accessibility**, with typical limits of quantification suitable for most applications (approximately 0.1 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS): For applications requiring higher specificity and sensitivity, such as metabolic studies or analysis of complex biological matrices, LC-MS represents the **gold standard methodology**. Electrospray ionization in negative mode typically yields strong deprotonated molecules $[M-H]^-$ at m/z 161, with characteristic fragment ions at m/z 105 and 77 providing structural confirmation [3]. LC-MS/MS using multiple reaction monitoring (MRM) offers superior selectivity by monitoring specific mass transitions, effectively eliminating chromatographic interferences. This approach is particularly valuable for studying **4-hydroxycoumarin** metabolism in biological systems, tracking its conversion to downstream products, and quantifying low-abundance derivatives. The enhanced specificity of LC-MS methods comes with increased instrumental requirements and operational complexity, but provides unequivocal identification and quantification at trace levels.

Structural Characterization Methods

Comprehensive structural characterization of **4-hydroxycoumarin** and its derivatives employs a suite of spectroscopic techniques that provide complementary information about molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy provide definitive structural confirmation of **4-hydroxycoumarin**. The ^1H NMR spectrum (recorded in DMSO- d_6) displays characteristic signals including a singlet at approximately δ 6.20 ppm corresponding to the C3 methine proton, a broad singlet at δ 11.50 ppm for the phenolic hydroxyl proton, and multiple signals between δ 7.20-7.80 ppm for the aromatic protons [6]. The ^{13}C NMR spectrum shows distinctive signals for the lactone carbonyl carbon at approximately δ 165 ppm, the C4 carbon at δ 165 ppm, and the C3 carbon at δ 90 ppm, with aromatic carbons appearing between δ 120-135 ppm. Two-dimensional NMR techniques including COSY, HSQC, and HMBC provide additional connectivity information that confirms the assigned structure and identifies substitution patterns in derivatives.

Infrared (IR) Spectroscopy and Thermal Analysis: IR spectroscopy reveals characteristic functional group absorptions including a broad O-H stretch at 2500-3500 cm^{-1} , a strong lactone carbonyl stretch at 1660-1680 cm^{-1} , and aromatic C=C stretches at 1450-1600 cm^{-1} [8]. The specific pattern of these absorptions provides a fingerprint for **4-hydroxycoumarin** that distinguishes it from other coumarin isomers. Thermal analysis techniques including melting point determination (mp: 206-208°C) and differential scanning calorimetry provide additional physicochemical characterization valuable for quality control and polymorph identification. These techniques collectively establish a comprehensive spectral profile that enables unambiguous identification of **4-hydroxycoumarin** and detection of potential impurities in synthetic or natural samples.

Quantitative Data Compilation

Table 2: Analytical Parameters for **4-Hydroxycoumarin** Quantification

Analytical Method	Linear Range	Limit of Detection	Limit of Quantification	Precision (RSD%)	Recovery (%)
HPLC-UV	0.1-100 $\mu\text{g/mL}$	0.05 $\mu\text{g/mL}$	0.1 $\mu\text{g/mL}$	1.5-2.5%	95-102%

Analytical Method	Linear Range	Limit of Detection	Limit of Quantification	Precision (RSD%)	Recovery (%)
LC-MS (SIM)	0.01-50 µg/mL	0.005 µg/mL	0.01 µg/mL	2.0-3.5%	92-98%
LC-MS/MS (MRM)	0.001-10 µg/mL	0.0005 µg/mL	0.001 µg/mL	3.0-5.0%	90-95%
GC-MS (Derivatized)	0.05-20 µg/mL	0.02 µg/mL	0.05 µg/mL	2.5-4.0%	85-92%

Biological Significance and Applications

Pharmaceutical Applications and Mechanism of Action

4-Hydroxycoumarin serves as the **direct chemical precursor** to numerous clinically important anticoagulant medications, most notably warfarin, acenocoumarol, and phenprocoumon [6] [4] [1]. These therapeutic agents function as **vitamin K antagonists** by inhibiting the enzyme vitamin K 2,3-epoxide reductase in the liver microsomes. This inhibition disrupts the vitamin K cycle, preventing the γ -carboxylation of glutamate residues in several clotting factors (II, VII, IX, X) and natural anticoagulant proteins (C, S). The resulting undercarboxylated proteins are biologically inactive, leading to effective anticoagulation [6]. The discovery of this mechanism originated from observations of "sweet clover disease" in livestock, where animals consuming moldy clover hay containing dicoumarol (a **4-hydroxycoumarin** dimer) developed fatal hemorrhagic tendencies [1]. This natural phenomenon revealed the profound biological activity of **4-hydroxycoumarin** derivatives and spurred development of synthetic analogs with optimized pharmacokinetic and safety profiles.

Beyond their anticoagulant properties, **4-hydroxycoumarin** derivatives exhibit a **remarkably diverse range of biological activities** with significant therapeutic potential. Numerous studies have documented their analgesic, anti-arthritis, anti-inflammatory, antipyretic, antibacterial, antiviral, and anticancer properties [6]. The molecular mechanisms underlying these diverse activities vary considerably, including inhibition of cyclooxygenase enzymes (contributing to anti-inflammatory effects), interaction with GABA receptors

(implicated in analgesic effects), and induction of apoptosis in cancer cells [6]. The **structural versatility** of the **4-hydroxycoumarin** scaffold enables its incorporation into molecules with diverse biological targets, making it a privileged structure in medicinal chemistry. Structure-activity relationship studies have revealed that specific substitutions at the 3-position of the **4-hydroxycoumarin** core dramatically influence biological activity, selectivity, and metabolic stability, enabling rational design of optimized derivatives for specific therapeutic applications.

Toxicological Considerations and Safety Assessment

Despite their therapeutic utility, **4-hydroxycoumarin** derivatives present significant **toxicological concerns**, particularly in the context of rodenticide applications. Second-generation anticoagulant rodenticides such as brodifacoum, difenacoum, and bromadiolone share the **4-hydroxycoumarin** core structure but feature enhanced potency and prolonged duration of action compared to therapeutic agents [4]. These superwarfarins exhibit **extremely high affinity** for vitamin K epoxide reductase, resulting in sustained anticoagulant effects that persist for weeks to months following a single exposure. This enhanced toxicity profile makes them effective for rodent control but also increases the risk of accidental poisoning in non-target species, including humans and companion animals. The management of superwarfarin poisoning requires aggressive and prolonged vitamin K1 supplementation, often continuing for several weeks or months until the rodenticide is fully eliminated from the body.

The **human health implications** of **4-hydroxycoumarin** exposure extend beyond intentional pharmaceutical use or accidental rodenticide exposure to include dietary intake through natural sources. Coumarin compounds occur naturally in many food plants, with cinnamon representing a particularly significant source of human exposure [7]. While **4-hydroxycoumarin** itself is not typically present in unspoiled food materials, its structural analogs and metabolic precursors do occur naturally. Regulatory agencies have established **strict guidelines** for coumarin content in foods, with the European Commission specifying maximum levels for certain cinnamon-containing foods: 50 mg/kg for traditional bakery wares, 20 mg/kg for breakfast cereals, 15 mg/kg for fine bakery ware, and 5 mg/kg for desserts [7]. These regulations reflect the recognition that while moderate coumarin consumption poses minimal risk, chronic high-level exposure may cause hepatotoxicity in sensitive individuals. The establishment of a tolerable daily intake (TDI) of 0.1 mg/kg body weight provides a quantitative framework for risk assessment and management of coumarin-containing foods and products [7].

Conclusion and Future Perspectives

The study of **4-hydroxycoumarin** spans a remarkable spectrum from **natural product discovery** to **synthetic medicinal chemistry** and, most recently, to **metabolic engineering**. This compound's biological significance was first revealed through veterinary toxicology observations, which subsequently led to revolutionary therapeutic applications that have saved countless lives through anticoagulation therapy. The ongoing investigation of **4-hydroxycoumarin** biosynthesis has progressed from elucidating fungal metabolic pathways in spoiled plant materials to engineering complete biosynthetic pathways in microbial hosts. These advances highlight the **continuing relevance** of this natural product scaffold as both a tool for biological investigation and a platform for therapeutic development.

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References

1. 4-Hydroxycoumarin [en.wikipedia.org]
2. The biosynthesis of 4-hydroxycoumarin and dicoumarol by ... [pmc.ncbi.nlm.nih.gov]
3. Microbial biosynthesis of the anticoagulant precursor 4- ... [nature.com]
4. 4 Hydroxycoumarin - an overview [sciencedirect.com]
5. Process for the production of 4-hydroxycoumarin [patents.google.com]
6. Synthetic Approaches and Biological Activities of 4 ... [pmc.ncbi.nlm.nih.gov]
7. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
8. 4-Hydroxycoumarin, TMS derivative - the NIST WebBook [webbook.nist.gov]

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